1-Ethyl-4-hydroxypyridin-2(1H)-one 1-Ethyl-4-hydroxypyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18649818
InChI: InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1-Ethyl-4-hydroxypyridin-2(1H)-one

CAS No.:

Cat. No.: VC18649818

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-hydroxypyridin-2(1H)-one -

Specification

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-ethyl-4-hydroxypyridin-2-one
Standard InChI InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3
Standard InChI Key JXMREYFPXGFCLI-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=CC1=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Ethyl-4-hydroxypyridin-2(1H)-one (C₇H₉NO₂; molecular weight 139.15 g/mol) features a six-membered pyridinone ring with:

  • Ethyl group: Substituted at the N1 position, enhancing lipophilicity and influencing pharmacokinetic properties .

  • Hydroxyl group: Located at C4, enabling hydrogen bonding and participation in redox reactions .

Table 1: Comparative Structural Features of Pyridinone Derivatives

CompoundCAS NumberMolecular FormulaSubstituentsMolecular Weight (g/mol)
1-Ethyl-4-hydroxypyridin-2(1H)-oneNot availableC₇H₉NO₂N1-ethyl, C4-hydroxyl139.15
1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one61296-13-7C₈H₁₁NO₂N1-ethyl, C4-hydroxyl, C6-methyl153.18
4-Hydroxypyridin-2(1H)-one626-03-9C₅H₅NO₂C4-hydroxyl111.10

The absence of a C6 methyl group in 1-ethyl-4-hydroxypyridin-2(1H)-one distinguishes it from CAS 61296-13-7, potentially altering its electronic distribution and reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via N-alkylation of 4-hydroxypyridin-2(1H)-one using ethylating agents:

  • Reaction Setup:

    • Substrate: 4-Hydroxypyridin-2(1H)-one (CAS 626-03-9) .

    • Ethylating Agent: Ethyl bromide or ethyl iodide.

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile).

    • Conditions: 60–80°C for 6–12 hours under inert atmosphere .

  • Mechanism:
    The base deprotonates the hydroxyl group at C2, generating a nucleophilic oxygen that attacks the ethylating agent. Steric and electronic effects influence regioselectivity, favoring N1-alkylation over O-alkylation.

  • Yield Optimization:

    • Temperature Control: Excessive heat (>80°C) promotes side reactions like ring decomposition .

    • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity:

  • Advantages: Improved heat transfer, reduced reaction time, and scalability.

  • Purification: Recrystallization from ethanol-water mixtures or chromatography achieves >98% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group at C4 undergoes oxidation with agents like KMnO₄ to form a ketone, yielding 4-oxo-1-ethylpyridin-2(1H)-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative, altering its bioactivity profile.

Electrophilic Substitution

The electron-rich C5 position undergoes halogenation (e.g., Cl₂, Br₂) or nitration (HNO₃/H₂SO₄), enabling further derivatization.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
OxidationKMnO₄, acidic conditions4-Oxo-1-ethylpyridin-2(1H)-oneIntermediate for anticancer agents
ReductionH₂, Pd-C, ethanol1-Ethylpiperidin-4-ol-2-oneNeuropharmacological studies
HalogenationCl₂, FeCl₃, 25°C5-Chloro-1-ethyl-4-hydroxypyridin-2(1H)-oneAntimicrobial agent synthesis

Industrial and Research Applications

Pharmaceutical Intermediates

  • Kinase Inhibitors: Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2, EGFR).

  • Metal Chelators: The hydroxyl and keto groups enable chelation of Fe³⁺ and Cu²⁺, useful in treating iron overload disorders .

Agrochemical Development

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Comparison with Structural Analogs

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7)

  • Enhanced Lipophilicity: The C6 methyl group increases logP by 0.5 units, improving blood-brain barrier penetration .

  • Synthetic Challenges: Steric hindrance from the methyl group reduces alkylation efficiency by 20% compared to the non-methylated analog .

4-Hydroxypyridin-2(1H)-one (CAS 626-03-9)

  • Simpler Structure: Lacks the ethyl group, resulting in lower metabolic stability in vivo .

  • Broader Reactivity: The unsubstituted N1 position allows easier functionalization but increases toxicity risks .

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